Carbutamide Prevents Pneumocystis carinii Infection at 50 mg/kg/day, Whereas Tolbutamide Fails Completely
In a corticosteroid-treated rat model of Pneumocystis carinii pneumonitis, carbutamide at 50 mg/kg/day prevented infection in 90% of animals, while tolbutamide at the identical dose permitted infection in 100% of animals [1]. The structural difference—a para-amino group in carbutamide replaced by a methyl group in tolbutamide—is the sole determinant of this activity.
| Evidence Dimension | Efficacy in preventing Pneumocystis carinii infection |
|---|---|
| Target Compound Data | 50 mg/kg/day prevented infection in 90% of animals; 100-200 mg/kg/day totally effective |
| Comparator Or Baseline | Tolbutamide 50 mg/kg/day: 0% prevention (100% infected) |
| Quantified Difference | 90% absolute difference in infection prevention at 50 mg/kg/day |
| Conditions | Corticosteroid-treated rat model of P. carinii pneumonitis; oral administration |
Why This Matters
For researchers studying P. carinii or sulfonamide antimicrobial mechanisms, carbutamide provides a unique tool with activity comparable to trimethoprim-sulfamethoxazole, whereas tolbutamide is completely ineffective.
- [1] Hughes WT, Smith-McCain B. Effects of sulfonylurea compounds on Pneumocystis carinii. J Infect Dis. 1986;153(5):944-947. View Source
